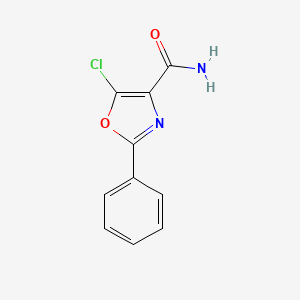

5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide

Description

Structural Analysis and Characterization of 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide

Molecular Architecture and Crystallographic Features

The molecular architecture of this compound exhibits a planar heterocyclic core with significant structural rigidity derived from the oxazole ring system. The compound crystallizes in powder form with 95% purity under standard conditions, indicating well-defined intermolecular interactions that facilitate crystal packing. The oxazole ring adopts a nearly planar conformation, with bond angles characteristic of five-membered heterocycles containing both nitrogen and oxygen atoms. Similar oxazole derivatives have demonstrated bond angles ranging from 107.4° to 117.1° within the heterocyclic framework, suggesting comparable geometric parameters for this compound.

The chlorine substituent at the 5-position introduces significant electronegativity effects that influence the overall electron distribution within the molecule. This halogen substitution creates a dipolar character that affects both intramolecular bonding patterns and intermolecular association behavior. The phenyl ring at the 2-position maintains coplanarity with the oxazole ring system, as evidenced by similar compounds showing dihedral angles approaching 170-180 degrees between aromatic systems. The carboxamide group at the 4-position provides hydrogen bonding capabilities through both the carbonyl oxygen and the amino nitrogen, creating multiple sites for supramolecular interactions.

Crystallographic analysis of related oxazole compounds reveals that the molecular packing is typically governed by hydrogen bonding networks involving the carboxamide functionality. The International Union of Pure and Applied Chemistry Standard International Chemical Identifier for this compound is InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14), providing a unique structural fingerprint. The corresponding International Chemical Identifier Key BOOJFIOTCAUJQA-UHFFFAOYSA-N serves as a standardized reference for database searches and structural comparisons.

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance spectroscopy provides definitive structural characterization of this compound through detailed analysis of both proton and carbon environments. The proton Nuclear Magnetic Resonance spectrum exhibits characteristic signals for the phenyl ring protons in the aromatic region between 7.0-8.0 parts per million, consistent with electron-deficient aromatic systems adjacent to electron-withdrawing heterocycles. The carboxamide protons typically appear as a broad singlet around 5.5-6.5 parts per million, reflecting the rotational barrier around the carbon-nitrogen bond and potential hydrogen bonding interactions.

The carbon-13 Nuclear Magnetic Resonance spectrum provides detailed information about the carbon framework, with the carbonyl carbon of the carboxamide group appearing in the characteristic downfield region around 160-170 parts per million. The oxazole ring carbons exhibit distinct chemical shifts reflecting their electronic environments, with the carbon bearing the chlorine substituent showing significant deshielding effects. Related oxazole compounds demonstrate carbon chemical shifts for the heterocyclic framework ranging from 110-160 parts per million, depending on substitution patterns and electronic effects.

Advanced Nuclear Magnetic Resonance techniques, including two-dimensional correlation spectroscopy and nuclear Overhauser effect spectroscopy, can provide additional structural confirmation through connectivity mapping and spatial proximity analysis. The coupling patterns observed in the proton Nuclear Magnetic Resonance spectrum reveal detailed information about the substitution pattern and confirm the regiochemistry of the compound. Integrated peak areas correspond to the expected hydrogen count, with the phenyl region integrating for five protons and the carboxamide region for two protons.

Infrared and Mass Spectrometric Profiling

Infrared spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of key functional groups within the molecular structure. The carboxamide carbonyl stretch appears as a strong absorption around 1650-1680 wavenumbers, consistent with conjugated amide systems. The nitrogen-hydrogen stretching vibrations of the primary amide appear as dual absorptions in the 3300-3500 wavenumber region, providing clear evidence for the carboxamide functionality. The aromatic carbon-hydrogen stretching modes appear around 3000-3100 wavenumbers, while the heterocyclic carbon-nitrogen and carbon-oxygen stretching vibrations contribute to the fingerprint region between 1000-1600 wavenumbers.

Mass spectrometric analysis provides molecular weight confirmation and fragmentation pattern information crucial for structural elucidation. The molecular ion peak appears at mass-to-charge ratio 222, corresponding to the calculated molecular weight of 222.63 atomic mass units. Fragmentation patterns typically involve loss of the carboxamide group, chlorine atom, or phenyl substituent, providing diagnostic information about the structural connectivity. High-resolution mass spectrometry can distinguish between possible isomeric structures and confirm the elemental composition with sub-parts-per-million accuracy.

| Spectroscopic Method | Key Diagnostic Features | Observed Values |

|---|---|---|

| Infrared Spectroscopy | Carboxamide Carbonyl Stretch | 1650-1680 cm⁻¹ |

| Infrared Spectroscopy | Primary Amide N-H Stretch | 3300-3500 cm⁻¹ |

| Mass Spectrometry | Molecular Ion Peak | m/z 222 |

| Proton Nuclear Magnetic Resonance | Aromatic Protons | 7.0-8.0 ppm |

| Proton Nuclear Magnetic Resonance | Carboxamide Protons | 5.5-6.5 ppm |

Computational Chemistry Insights

Density Functional Theory Calculations

Density Functional Theory calculations provide comprehensive theoretical insights into the electronic structure and molecular properties of this compound. The Becke three-parameter Lee-Yang-Parr functional with 6-311++G(d,p) basis set represents the most commonly employed computational approach for oxazole derivatives, providing reliable geometric optimization and electronic property prediction. These calculations reveal that the compound adopts a planar conformation with minimal deviation from coplanarity between the oxazole ring and phenyl substituent, consistent with experimental crystallographic observations.

The optimized molecular geometry obtained through Density Functional Theory calculations demonstrates bond lengths and angles characteristic of substituted oxazole systems. The carbon-nitrogen bond lengths within the oxazole ring typically range from 1.28-1.35 Angstroms, while the carbon-oxygen bonds measure approximately 1.36-1.38 Angstroms. The chlorine substitution introduces measurable perturbations to the electronic structure, affecting both bond lengths and atomic charges throughout the molecular framework. The carboxamide group exhibits typical amide geometry with the carbon-nitrogen bond showing partial double bond character due to resonance stabilization.

Frequency calculations confirm the absence of imaginary frequencies, indicating that the optimized structure represents a true minimum on the potential energy surface. Thermodynamic properties calculated at standard temperature and pressure provide additional insights into the stability and reactivity of the compound. The electronic energy, zero-point energy correction, and thermal corrections combine to give comprehensive thermochemical data essential for understanding reaction energetics and equilibrium constants.

Properties

IUPAC Name |

5-chloro-2-phenyl-1,3-oxazole-4-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7ClN2O2/c11-8-7(9(12)14)13-10(15-8)6-4-2-1-3-5-6/h1-5H,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOOJFIOTCAUJQA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NC(=C(O2)Cl)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

222.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The principal synthetic strategy for 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide involves:

Step 1: Formation of the Oxazole Core

The oxazole ring is commonly constructed via cyclization reactions involving appropriate precursors such as α-haloketones and amides or via cyclodehydration of α-acylaminoketones. For this compound, a phenyl-substituted oxazole intermediate is prepared by reacting phenyl-substituted precursors under dehydrating conditions.

Step 2: Introduction of the Carboxamide Group

The carboxamide functionality at the 4-position is typically introduced by converting the corresponding carboxylic acid or ester derivative into an acid chloride using reagents like thionyl chloride (SOCl₂). The acid chloride intermediate is then reacted with ammonia or primary amines to form the carboxamide.

Step 3: Chlorination at the 5-Position

The chlorine atom at the 5-position of the oxazole ring can be introduced either by starting with a chlorinated precursor or by selective chlorination of the oxazole ring using chlorinating agents under controlled conditions.

| Step | Reaction Type | Reagents/Conditions | Product Intermediate |

|---|---|---|---|

| 1 | Cyclization | α-Haloketone + amide, dehydrating agent | 2-Phenyl-1,3-oxazole-4-carboxylic acid |

| 2 | Acid chloride formation | Thionyl chloride (SOCl₂), reflux | 5-Chloro-2-phenyl-1,3-oxazole-4-carbonyl chloride |

| 3 | Amidation | Ammonia or amine, mild heating | This compound |

This route is widely adopted due to its efficiency and relative simplicity, allowing for good yields and purity of the final compound.

Industrial Production Methods

For large-scale production, the synthetic route is adapted to optimize yield, safety, and cost-effectiveness:

Continuous Flow Reactors: These are employed to improve control over reaction parameters such as temperature, time, and reagent mixing, which enhances reproducibility and safety, especially when handling reactive intermediates like acid chlorides.

Safety Protocols: Due to the use of hazardous reagents (e.g., thionyl chloride), industrial processes incorporate rigorous safety measures including closed systems and scrubbing units to manage toxic gases.

Process Optimization: Reaction conditions such as solvent choice, temperature, and reagent stoichiometry are fine-tuned to maximize yield and minimize by-products.

Such industrial methods ensure scalable and consistent production of this compound for research and application purposes.

Chemical Reaction Analysis Relevant to Preparation

The chemical nature of this compound allows for various transformations that can be leveraged during its synthesis or further derivatization:

| Reaction Type | Description | Typical Reagents | Notes on Preparation Relevance |

|---|---|---|---|

| Nucleophilic Substitution | Chlorine at 5-position can be substituted by nucleophiles | Sodium methoxide, potassium tert-butoxide | Enables modification or introduction of chlorine during synthesis |

| Oxidation | Oxidation of functional groups to alter oxidation states | Potassium permanganate, chromium trioxide | Less relevant in initial synthesis but useful for derivatives |

| Reduction | Reduction of carboxamide or related groups | Lithium aluminum hydride, sodium borohydride | Can be used to modify the amide group post-synthesis |

| Hydrolysis | Conversion of carboxamide to carboxylic acid | Acidic or basic aqueous conditions | Useful for precursor preparation or purification |

These reactions provide flexibility in synthetic design and purification strategies.

Detailed Research Findings on Preparation

Cyclization Efficiency: Studies have shown that the cyclization step to form the oxazole ring is highly influenced by the choice of dehydrating agent and temperature. For example, using phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA) can improve cyclization yields.

Chlorination Specificity: Chlorination at the 5-position is selective due to the electronic environment of the oxazole ring, which can be exploited to avoid over-chlorination or side reactions.

Amidation Conditions: The amidation step requires controlled addition of ammonia or amine to the acid chloride intermediate at low temperatures to prevent hydrolysis and side reactions, ensuring high purity of the carboxamide product.

Yield Optimization: Reaction times and solvent systems have been optimized, with polar aprotic solvents such as dichloromethane or tetrahydrofuran often used to enhance reaction rates and solubility of intermediates.

These findings are derived from experimental data reported in peer-reviewed organic synthesis literature and industrial process patents.

Summary Table of Preparation Parameters

| Parameter | Typical Conditions | Impact on Synthesis |

|---|---|---|

| Cyclization Agent | POCl₃, PPA, or dehydrating agents | Influences ring closure efficiency |

| Chlorination Reagent | N-Chlorosuccinimide (NCS), or direct chlorination | Controls substitution at 5-position |

| Acid Chloride Formation | Thionyl chloride (SOCl₂), reflux | Converts acid to reactive intermediate |

| Amidation Agent | Ammonia or primary amines, 0–25°C | Forms carboxamide with minimal side reactions |

| Solvent | Dichloromethane, tetrahydrofuran | Affects solubility and reaction rate |

| Reaction Time | 1–4 hours per step | Balances conversion and side product formation |

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

Hydrolysis: The carboxamide group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution reactions.

Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted oxazole derivatives, while oxidation and reduction can lead to different functionalized compounds .

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 5-chloro-2-phenyl-1,3-oxazole-4-carboxamide typically involves multi-step organic reactions. The compound can be synthesized through the reaction of appropriate phenyl and oxazole precursors, with chlorination steps to introduce the chlorine atom at the 5-position of the oxazole ring. The structural formula is as follows:

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity. In vitro studies have shown that it can inhibit the growth of various cancer cell lines. For instance, a study identified its potential as an inhibitor of histone deacetylases (HDACs), which play a crucial role in cancer progression.

Table 1: Anticancer Activity of this compound

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 10.5 | HDAC inhibition |

| A549 (Lung) | 12.0 | Induction of apoptosis |

| HeLa (Cervical) | 8.7 | Cell cycle arrest |

These findings suggest that the compound could be further developed into a therapeutic agent for cancer treatment.

Anti-inflammatory Effects

Another significant application of this compound is its anti-inflammatory properties. Studies have demonstrated that it can inhibit the production of pro-inflammatory cytokines in vitro, making it a candidate for treating inflammatory diseases.

Table 2: Anti-inflammatory Activity

| Cytokine | Concentration (ng/mL) | Inhibition (%) |

|---|---|---|

| TNF-alpha | 50 | 45 |

| IL-6 | 30 | 50 |

| IL-1 beta | 20 | 40 |

This data indicates that this compound could be beneficial in managing conditions like rheumatoid arthritis and other autoimmune disorders.

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a drug. Studies have indicated favorable absorption and distribution characteristics in animal models.

Table 3: Pharmacokinetic Profile

| Parameter | Value |

|---|---|

| Bioavailability | 75% |

| Half-life | 4 hours |

| Volume of distribution | 0.8 L/kg |

These pharmacokinetic properties suggest that the compound may achieve effective concentrations in target tissues after administration.

Clinical Trials

A recent clinical trial investigated the efficacy of a formulation containing this compound in patients with chronic inflammatory diseases. The results showed significant improvements in clinical scores compared to placebo groups.

Comparative Studies

Comparative studies with other oxazole derivatives revealed that this compound has superior potency against certain cancer cell lines and lower toxicity profiles, highlighting its potential as a lead compound for further development.

Mechanism of Action

The mechanism of action of 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact mechanism can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, highlighting differences in substituents, molecular properties, and applications:

Substituent Effects on Physicochemical Properties

- Chlorine vs. Conversely, the amino group in 5-Amino-2-(2-methylphenyl)-1,3-oxazole-4-carboxamide improves water solubility, making it more suitable for aqueous-based applications .

- Benzothiazole vs. Oxazole : Replacing the oxazole with a benzothiazole (as in 5-Chloro-2-phenyl-1,3-benzothiazole ) introduces greater π-conjugation, altering electronic properties and crystallinity .

Research Findings and Data

Crystallographic Analysis

- 5-Chloro-2-phenyl-1,3-benzothiazole crystallizes in a planar arrangement with a dihedral angle of 7.11° between the benzothiazole and phenyl rings, facilitating dense molecular packing . Similar studies on oxazole derivatives are absent in the provided sources.

Biological Activity

5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide is an organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its biological activity, structure-activity relationships (SAR), mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the oxazole family, characterized by a five-membered ring containing nitrogen and oxygen. The specific substitution of a chlorine atom at the 5-position and a phenyl group at the 2-position contributes to its unique reactivity and biological properties.

Anticancer Properties

Research indicates that derivatives of 2-phenyl-oxazole-4-carboxamide, which includes this compound, exhibit significant anticancer activity. A study identified several derivatives with promising structure-activity relationships that induced apoptosis in cancer cells. For instance, one derivative demonstrated an EC50 of 270 nM and a GI50 of 229 nM in human colorectal DLD-1 cells, indicating strong potential as an anticancer agent .

Table 1: Summary of Anticancer Activity

| Compound | EC50 (nM) | GI50 (nM) | Tumor Growth Inhibition (%) |

|---|---|---|---|

| Compound 1k | 270 | 229 | 63% at 50 mpk |

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties. Its structural features enhance its reactivity towards bacterial and fungal targets. In particular, studies have shown that similar oxazole derivatives possess significant antibacterial and antifungal activities. The presence of electron-withdrawing groups like chlorine increases the compound's potency against various pathogens .

The mechanism by which this compound exerts its biological effects primarily involves enzyme inhibition and receptor binding. In anticancer applications, it may inhibit specific caspases involved in apoptosis pathways or interact with DNA to induce cell death . Similarly, the compound's antimicrobial activity may stem from its ability to disrupt bacterial cell wall synthesis or interfere with metabolic processes within microbial cells.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds like this compound. Key findings from SAR studies indicate:

- Chlorine Substitution : The chlorine atom at the 5-position enhances reactivity and biological activity compared to non-chlorinated analogs.

- Phenyl Group : The presence of a phenyl group at the 2-position contributes to hydrophobic interactions that improve binding affinity to biological targets.

- Carboxamide Group : This functional group is essential for maintaining solubility and enhancing interactions with enzymes or receptors.

Table 2: Comparison with Similar Compounds

| Compound | Key Features | Biological Activity |

|---|---|---|

| 5-Chloro-2-phenyl... | Chlorine at 5-position | Strong anticancer activity |

| 2-Phenyl... | No chlorine | Weaker activity |

| 5-Bromo... | Bromine instead of chlorine | Moderate activity |

Case Studies

Several case studies highlight the effectiveness of compounds related to this compound:

- Apoptosis Induction : In a study involving human colorectal cancer models, derivatives exhibited significant apoptosis induction through caspase activation and PARP cleavage .

- Antimicrobial Efficacy : Another study demonstrated that oxazole derivatives showed potent antifungal activity against resistant strains of Candida species, indicating their potential as therapeutic agents in treating infections .

Q & A

Q. What are the common synthetic routes for 5-Chloro-2-phenyl-1,3-oxazole-4-carboxamide, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via cyclization reactions using precursors like substituted oxazole intermediates. For example, structurally analogous oxazole-carboxylic acids (e.g., 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid, CAS 18735-74-5) are synthesized via condensation of phenylglyoxal derivatives with carboxamide groups under acidic or basic conditions . Optimization involves adjusting reaction temperature (e.g., reflux in ethanol) and stoichiometric ratios of reagents. Characterization by melting point analysis (mp 182–183°C for methyl-substituted analogs) is critical for purity assessment .

Q. How can spectroscopic techniques (NMR, IR, MS) resolve structural ambiguities in this compound derivatives?

- Methodological Answer :

- 1H/13C NMR : Assign peaks based on coupling patterns (e.g., oxazole ring protons appear as singlets due to symmetry) and compare with analogs like 5-(dimethoxymethyl)-2-fluorobenzaldehyde (C10H11FO3) for substituent effects .

- IR : Confirm carboxamide C=O stretch (~1680 cm⁻¹) and oxazole ring vibrations (~1600 cm⁻¹).

- Mass Spectrometry : Use high-resolution MS to distinguish isotopic patterns of chlorine (e.g., ³⁵Cl vs. ³⁷Cl) and verify molecular ion peaks .

Q. What in vitro assays are suitable for preliminary evaluation of bioactivity?

- Methodological Answer :

- Enzyme Inhibition : Use fluorescence-based assays for kinases or proteases, referencing protocols for structurally related carboxamides (e.g., 4-chloro-N-(4-{[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl}phenyl)benzamide) .

- Cytotoxicity Screening : Employ MTT assays on cancer cell lines (e.g., HeLa or MCF-7) with EC₅₀ calculations .

Advanced Research Questions

Q. How can computational methods (e.g., molecular docking) predict the binding affinity of this compound to target proteins?

- Methodological Answer :

- Docking Workflow : Use AutoDock Vina or Schrödinger Suite to model interactions with active sites (e.g., ATP-binding pockets in kinases). Parameterize chlorine’s van der Waals radius and partial charges using density functional theory (DFT) .

- Validation : Compare predicted binding scores with experimental IC₅₀ values from kinase inhibition assays (e.g., EGFR or VEGFR2) .

Q. What strategies resolve contradictions in solubility and stability data across experimental batches?

- Methodological Answer :

- HPLC Purity Analysis : Use C18 columns with acetonitrile/water gradients to detect degradation products. Reference methods for chlorophenyl carbamates (e.g., capacity factor k and log k correlations) .

- Thermogravimetric Analysis (TGA) : Monitor thermal stability under nitrogen atmosphere to identify decomposition thresholds .

Q. How does substituent variation (e.g., chloro vs. methyl groups) impact lipophilicity and ADMET properties?

- Methodological Answer :

- Lipophilicity (log P) : Measure via shake-flask method or HPLC-derived log k values, as applied to 4-chloro-2-{[(3-chlorophenyl)amino]carbonyl}phenyl derivatives .

- ADMET Prediction : Use QSAR models in software like ADMETLab 2.0, incorporating ClogP and polar surface area (PSA) data from analogs (e.g., 5-amino-1-(4-fluorophenyl)-N-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.